molecular formula C7H6N2O2 B12888976 cyanomethyl 1H-pyrrole-2-carboxylate

cyanomethyl 1H-pyrrole-2-carboxylate

Cat. No.: B12888976
M. Wt: 150.13 g/mol
InChI Key: HVMRYWAWSSLXBY-UHFFFAOYSA-N
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Description

Cyanomethyl 1H-pyrrole-2-carboxylate is an ester derivative of pyrrole-2-carboxylic acid, characterized by a cyanomethyl (-CH2CN) group attached to the carboxylate moiety. Pyrrole-carboxylate derivatives are widely studied for their roles in organic synthesis, pharmaceutical development, and materials science due to their versatile reactivity and structural adaptability . The cyanomethyl group introduces an electron-withdrawing nitrile functionality, which may enhance electrophilic reactivity or influence intermolecular interactions compared to alkyl or aryl esters.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

cyanomethyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6N2O2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,5H2

InChI Key

HVMRYWAWSSLXBY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 1H-pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with cyanomethyl reagents. One common method is the reaction of pyrrole-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyanomethyl 1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyanomethyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C7H6N2O2 150.14 Cyanomethyl ester, pyrrole Electron-withdrawing nitrile
Methyl 1H-pyrrole-2-carboxylate C6H7NO2 125.13 Methyl ester, pyrrole Simpler alkyl ester; used in ligand synthesis
4-Pyridylmethyl 1H-pyrrole-2-carboxylate C11H10N2O2 202.21 Pyridylmethyl ester, pyrrole Enhances hydrogen bonding
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C8H5ClN2O2 196.60 Chloro substituent, fused ring Bioactive potential; 71% synthesis yield

Research Findings and Trends

  • Pharmaceutical Applications: Methyl and cyanomethyl esters serve as intermediates in synthesizing bioactive molecules, such as neuropathic pain inhibitors .
  • Materials Science : Hydrogen-bonding capabilities of pyridylmethyl esters enable controlled self-assembly, relevant for designing functional materials .
  • Biological Activity : Pyrrolo-pyridine derivatives with halogen or methoxy substituents show promise as antimicrobial or anticancer agents .

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